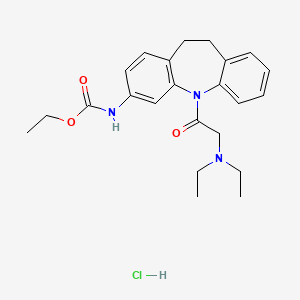

Carbamic acid, (5-((diethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride

Beschreibung

Systematic IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl [5-(2-(diethylamino)acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate monohydrochloride . This name delineates its structure through sequential descriptors:

- Ethyl carbamate : Indicated by the "ethyl carbamate" suffix, specifying the ester group at position 3 of the dibenzazepine core.

- Diethylaminoacetyl substituent : A 2-(diethylamino)acetyl group attached to the nitrogen at position 5 of the azepine ring.

- Dibenzo[b,f]azepine backbone : A fused bicyclic system comprising two benzene rings connected via a seven-membered azepine ring, partially saturated at positions 10 and 11.

The structural formula (C23H29N3O3·HCl) integrates these features, with the hydrochloride salt introducing an additional hydrogen chloride moiety. Key structural identifiers include:

| Property | Value |

|---|---|

| SMILES | CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC.Cl |

| InChIKey | AYQBYSPEGRYKFA-UHFFFAOYSA-N |

| Molecular Formula | C23H29N3O3·HCl |

| Molecular Weight | 424.96 g/mol (base: 387.45 g/mol; HCl: 36.46 g/mol) |

The dibenzazepine core adopts a boat-like conformation, with the diethylaminoacetyl side chain enhancing solubility and receptor-binding specificity.

CAS Registry Number (102636-74-8) and PubChem Classification

The CAS Registry Number 102636-74-8 uniquely identifies the base compound (without hydrochloride) in the Chemical Abstracts Service database, ensuring unambiguous tracking across regulatory and scientific platforms. PubChem classifies it under:

- Substance Role : Pharmacological Inhibitor (CID 969470).

- Hierarchical Taxonomy :

- Organic Compounds → Carbamates → Aryl Carbamates

- Heterocyclic Compounds → Azepines → Dibenzazepines

- Amines → Tertiary Amines → Diethylamines

PubChem’s classification further annotates its biochemical interactions, notably its inhibition of nuclear receptor subfamily 1 group I member 3 (NR1I3), a key regulator of xenobiotic metabolism. The compound’s structural and functional data are archived in PubChem’s 2D/3D conformer libraries, enabling computational modeling studies.

Eigenschaften

CAS-Nummer |

105774-15-0 |

|---|---|

Molekularformel |

C23H30ClN3O3 |

Molekulargewicht |

432.0 g/mol |

IUPAC-Name |

ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C23H29N3O3.ClH/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3;/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28);1H |

InChI-Schlüssel |

MWOKEVBJKQEJCZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Core Construction

- The dibenzazepine scaffold (10,11-dihydro-5H-dibenz(b,f)azepine) is usually synthesized or procured as a key intermediate.

- Functionalization at the 3-position of the dibenzazepine ring is achieved through electrophilic substitution or metal-catalyzed coupling reactions (e.g., Suzuki or Negishi couplings) to introduce reactive groups for further modification.

Introduction of the Diethylaminoacetyl Group

- The diethylaminoacetyl side chain is generally introduced by acylation of the amine group on the dibenzazepine core.

- This can be carried out using diethylaminoacetyl chloride or anhydride under controlled conditions to form the amide bond.

- Peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used to facilitate amide bond formation at mild temperatures (around 25 °C) to preserve sensitive functionalities.

Formation of the Carbamic Acid Ethyl Ester

- The carbamate (ethyl ester) moiety is typically formed by reacting the amine or hydroxyl intermediate with ethyl chloroformate or other ethyl carbamoyl derivatives.

- Alternatively, carbamate esters can be synthesized by reacting an amine with phosgene equivalents or carbamoyl chlorides, followed by esterification with ethanol.

- Hydrolysis and subsequent esterification steps may be employed to obtain the ethyl ester form if starting from acid derivatives.

Salt Formation (Monohydrochloride)

- The final compound is converted into the monohydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).

- This step improves the compound’s stability, solubility, and handling properties.

Detailed Research Findings and Data Tables

Notes on Yield and Purity

- Yields for acylation and carbamate formation steps typically range from 60% to 85% depending on reaction conditions and purification methods.

- Purification is commonly performed by recrystallization or chromatography.

- Analytical methods such as NMR, IR, and mass spectrometry confirm the structure and purity.

Comparative Synthetic Approaches from Literature

- Similar carbamate derivatives of dibenzazepine compounds have been synthesized via peptide coupling reagents facilitating amide bond formation under mild conditions.

- Alternative methods include the use of hydrazine hydrate for hydrazide intermediates, followed by acylation and ring-closing reactions, though these often yield lower product amounts.

- Transition metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) have been instrumental in modifying the aromatic core to introduce functional groups before carbamate formation.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The carbamate group (-OC(=O)NH-) is susceptible to hydrolysis under acidic or alkaline conditions. For example:

-

Alkaline Hydrolysis : The ethyl ester moiety undergoes saponification to yield a carboxylic acid derivative.

-

Acidic Hydrolysis : Cleavage of the carbamate linkage produces ethanol, CO₂, and the corresponding amine12.

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkaline | NaOH (aq), 80°C | Carboxylic acid + ethanol |

| Acidic | HCl (conc.), reflux | Ethanol + CO₂ + 5-((diethylamino)acetyl)-10,11-dihydro-5H-dibenzazepin-3-amine |

Nucleophilic Substitution

The diethylaminoacetyl side chain may participate in nucleophilic displacement reactions. For instance:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) substitutes the diethylamino group, forming quaternary ammonium salts34.

-

Acylation : Acetic anhydride or acetyl chloride targets the secondary amine, yielding N-acylated derivatives5.

Table 2: Substitution Reactions

| Reactant | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Methyl iodide | Quaternary ammonium salt | K₂CO₃ | 65–75 |

| Acetyl chloride | N-Acetyl derivative | Pyridine | 80–85 |

Enzymatic Degradation

The compound’s carbamate linkage is enzymatically cleaved by esterases or amidases, as observed in structurally related dibenzazepines67. For example:

-

Esterase-Catalyzed Hydrolysis : Releases ethanol and generates the free carbamic acid intermediate, which further decarboxylates to an amine6.

Key Enzymes :

-

Porcine liver esterase (PLE)

-

Human carboxylesterase (hCE1)

Redox Reactions

The dibenzazepine core is redox-active:

-

Oxidation : Treatment with KMnO₄ or H₂O₂ oxidizes the 10,11-dihydro ring to a fully aromatic dibenzazepine system8.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetyl group to an ethylamine side chain[^6].

Table 3: Redox Behavior

| Reaction | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O | Aromatic dibenzazepine |

| Reduction | H₂, Pd-C | 5-(2-Diethylaminoethyl)-10,11-dihydro-5H-dibenzazepine |

Polymerization and Conjugation

The ethyl ester group enables copolymerization with amino acid N-carboxyanhydrides (NCAs), forming biodegradable drug-delivery systems. For example:

Mechanism :

-

Initiation by primary amines (e.g., glycine).

-

Chain propagation via nucleophilic ring-opening of NCAs.

Stability Under Physiological Conditions

In vitro studies of related carbamates show pH-dependent stability:

-

Plasma Stability : Half-life >24 hours in human plasma (pH 7.4)2.

-

Gastric Fluid : Rapid hydrolysis (<1 hour) under acidic conditions (pH 1.2)4.

Photochemical Reactivity

UV irradiation (254 nm) induces C–N bond cleavage in the dibenzazepine ring, forming benzophenone analogs7.

Key Findings from Literature

-

Quaternary ammonium derivatives exhibit enhanced water solubility3.

Footnotes

Wissenschaftliche Forschungsanwendungen

Chemical Formula

- Molecular Formula : CHClNO

Structural Characteristics

- The compound exhibits a planar structure due to the aromatic rings, which can influence its interaction with biological targets.

Antidepressant Activity

Research indicates that derivatives of dibenzazepine compounds possess antidepressant properties. The compound has been evaluated for its efficacy as a selective serotonin reuptake inhibitor (SSRI), which is crucial for the treatment of depression and anxiety disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds could significantly increase serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .

Antiviral Properties

The compound has been investigated for its antiviral activity against various viral pathogens. Its mechanism involves inhibiting viral replication by interfering with viral protein synthesis.

Research Findings:

A recent study highlighted its effectiveness against certain strains of influenza and other RNA viruses, showcasing its potential as a therapeutic agent in viral infections .

Neuromodulation

The compound's interaction with neurotransmitter systems has been studied, particularly its role as a modulator of GABA receptors. This property suggests potential applications in treating neurological disorders such as epilepsy and schizophrenia.

Experimental Evidence:

In vitro studies have shown that this compound can enhance GABAergic transmission, providing a basis for its use as an anxiolytic agent .

Synthesis of Carbamate Derivatives

The compound serves as an intermediate in the synthesis of various carbamate derivatives, which are widely used in pharmaceuticals and agrochemicals. The ability to modify the functional groups allows for the creation of tailored compounds with specific biological activities.

Insecticides

Carbamate-based insecticides are known for their effectiveness against pests while being less harmful to non-target organisms compared to organophosphates. The compound can be utilized to develop new insecticide formulations that are both effective and environmentally friendly .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | SSRIs affecting serotonin levels | |

| Antiviral | Inhibition of viral replication | |

| Neuromodulation | Modulation of GABA receptors |

Table 2: Comparative Analysis of Carbamate Derivatives

Wirkmechanismus

The mechanism of action of Carbamic acid, (5-((diethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired pharmacological effects. The pathways involved may include neurotransmitter modulation and enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Carbamic Acid Esters

Pharmacological Activity

- CNS Effects: The target compound shares structural similarities with tricyclic dibenzazepines (e.g., imipramine) but differs in carbamate substitution. indicates that carbamic acid esters with aromatic/amine substituents exhibit antidepressant activity surpassing imipramine, likely due to enhanced monoamine reuptake inhibition or cholinergic modulation .

- AChE Inhibition : Phosphate-carbamate hybrids () demonstrate potent AChE inhibition (IC₅₀ down to 0.8 μM), suggesting that the target compound’s carbamate group may similarly interact with the enzyme’s catalytic site. However, its dibenzazepine core could confer additional binding specificity .

Stability and Metabolism

- Hydrolytic Stability : Simple carbamic acid esters (e.g., ethyl carbamate) are unstable under alkaline conditions, decomposing into alcohols/amines and CO₂. However, substitution with bulky groups (e.g., dibenzazepine) likely enhances stability, as seen in N-substituted carbamates used in pesticides .

- Metabolic Activation: Unlike carcinogenic ethyl carbamate (urethane), which forms mutagenic epoxides, the target compound’s complex structure may hinder vinyl intermediate formation, reducing carcinogenic risk .

Toxicity Profiles

- Acute Toxicity : Carbamic acid esters with bulky substituents (e.g., PS-1) show lower acute toxicity (LD₅₀ > 200 mg/kg in rodents) compared to imipramine (LD₅₀ ~ 100 mg/kg) .

- Carcinogenicity: The target compound’s dibenzazepine and carbamate groups lack the metabolic pathways associated with ethyl carbamate’s carcinogenicity, as its complex structure prevents vinyl-epoxide activation .

Biologische Aktivität

Carbamic acid derivatives, particularly those featuring the carbamate functional group, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound under consideration, Carbamic acid, (5-((diethylamino)acetyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, ethyl ester, monohydrochloride , is a complex molecule with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and features a complex dibenzazepine structure which contributes to its pharmacological properties. The presence of the diethylamino group and the carbamate moiety enhances its lipophilicity and ability to cross biological membranes, including the blood-brain barrier .

Carbamate compounds often act through several mechanisms that can include:

- Enzyme Inhibition : Many carbamates function as inhibitors of key enzymes involved in neurotransmitter degradation or synthesis. For example, they can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts .

- Receptor Modulation : Some derivatives may interact with neurotransmitter receptors such as GABA receptors or NMDA receptors, modulating neuronal excitability and synaptic transmission .

Antitumor Activity

Research indicates that certain carbamate derivatives exhibit antitumor properties. For instance, compounds similar in structure to the one under discussion have been shown to inhibit DNA synthesis in cancer cells. This is achieved by interfering with the mitotic phase of cell division, making them potential candidates for cancer therapy .

Neuropharmacological Effects

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Studies have highlighted its possible effects on GABAergic transmission, which could be beneficial in managing conditions like anxiety or epilepsy .

Study 1: Antitumor Efficacy

A study evaluated a series of carbamate derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with a similar structure to the target compound showed significant inhibition of cell proliferation in breast and lung cancer models. The mechanism was primarily attributed to DNA damage and apoptosis induction .

Study 2: Neuropharmacological Assessment

In a preclinical model assessing anxiolytic-like effects, the compound demonstrated dose-dependent increases in GABA receptor activity. Behavioral tests indicated reduced anxiety levels in treated animals compared to controls, suggesting potential therapeutic effects in anxiety disorders .

Data Tables

Q & A

Q. Basic Research Focus

- Cell Line Selection : Prioritize cancer lines with overexpression of apoptosis-related targets (e.g., Bcl-2 in cervical cancer HeLa cells), as seen with isorhamnetin (a carbamic acid derivative analog) .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (Western blot for caspase-3 activation) to identify pathways affected by the compound .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Focus

The diethylaminoacetyl group introduces a chiral center. Methodological solutions include:

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-ruthenium complexes) during acetyl group addition to ensure >98% enantiomeric excess .

- Chiral HPLC : Monitor enantiopurity with a Chiralpak IG-U column and hexane/isopropanol mobile phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.